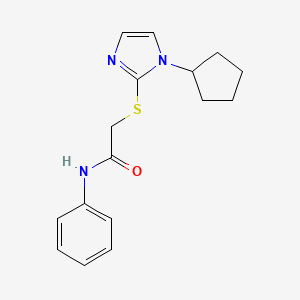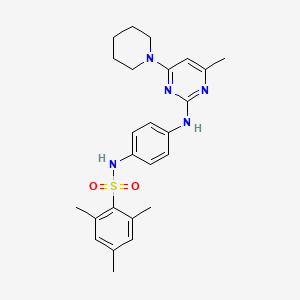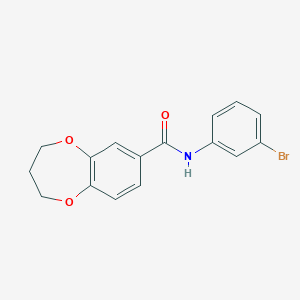![molecular formula C24H24ClN3O3 B11234773 N-(2-chlorobenzyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11234773.png)
N-(2-chlorobenzyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Chlorophenyl)methyl]-2-[2-oxo-4-(piperidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a quinoline core, a piperidine ring, and a chlorophenyl group, making it a unique structure with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methyl]-2-[2-oxo-4-(piperidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzylamine with 2-oxo-4-(piperidine-1-carbonyl)-1,2-dihydroquinoline-3-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Chlorophenyl)methyl]-2-[2-oxo-4-(piperidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered oxidation states.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(2-Chlorophenyl)methyl]-2-[2-oxo-4-(piperidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-Chlorophenyl)methyl]-2-[2-oxo-1,2-dihydroquinolin-1-yl]acetamide
- N-[(2-Chlorophenyl)methyl]-2-[2-oxo-4-(morpholine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide
Uniqueness
N-[(2-Chlorophenyl)methyl]-2-[2-oxo-4-(piperidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved therapeutic potential.
Propiedades
Fórmula molecular |
C24H24ClN3O3 |
|---|---|
Peso molecular |
437.9 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-2-[2-oxo-4-(piperidine-1-carbonyl)quinolin-1-yl]acetamide |
InChI |
InChI=1S/C24H24ClN3O3/c25-20-10-4-2-8-17(20)15-26-22(29)16-28-21-11-5-3-9-18(21)19(14-23(28)30)24(31)27-12-6-1-7-13-27/h2-5,8-11,14H,1,6-7,12-13,15-16H2,(H,26,29) |
Clave InChI |
IESHIHPXXZTGIU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxy-5-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11234694.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-fluorobenzamide](/img/structure/B11234702.png)
![1-(4-chlorophenyl)-N-[3-(propanoylamino)phenyl]cyclopentanecarboxamide](/img/structure/B11234715.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11234716.png)
![N-benzyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11234719.png)
![8-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11234733.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide](/img/structure/B11234737.png)

![N-(5-chloro-2-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11234746.png)
![1-[(2-methylbenzyl)sulfonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B11234755.png)

![1-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]piperidine](/img/structure/B11234774.png)

![ethyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B11234783.png)
